6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological and medicinal properties, including anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with various precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole and pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .
Scientific Research Applications
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with various molecular targets. For example, some derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrano[2,3-d]thiazoles: These compounds also feature a fused thiazole ring and have applications in drug development.
Uniqueness
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
CAS No. |
18903-19-0 |
---|---|
Molecular Formula |
C5H3N3O3S |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H3N3O3S/c9-4-2-3(12-1-6-2)7-5(10)8(4)11/h1,11H,(H,7,10) |
InChI Key |
KZOSZUYHGGWNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)NC(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.